Regioisomeric Differentiation: C(6)-Morpholine vs. C(3)-Morpholine Substitution Pattern
The target compound places morpholine at the 6-position of the benzo ring, while the closest literature-characterized analog from Bodzioch et al. (2019) places morpholine at the C(3) position of the triazine ring [1]. The C(6)-morpholine substitution is the pharmacophoric arrangement claimed in US9187469B2 for DNA-PK inhibition, where the morpholine is attached to the benzo ring and a separate heteroaryl/aryl-substituted piperidine is linked at the alternative position [2]. No quantitative DNA-PK IC50 data is publicly available for the exact 3-carboxylic acid derivative, but the patent establishes that the C(6)-morpholine orientation is essential for kinase binding. The C(3)-carboxylic acid on the target compound provides a derivatization handle that is absent in the C(3)-morpholino analog described in the literature.
| Evidence Dimension | Morpholine ring attachment position |
|---|---|
| Target Compound Data | Morpholine at C(6) of benzo ring; carboxylic acid at C(3) of triazine ring |
| Comparator Or Baseline | 3-morpholinobenzo[e][1,2,4]triazine (Bodzioch et al. 2019): morpholine at C(3) of triazine ring; no carboxylic acid |
| Quantified Difference | Regioisomeric shift from C(3) to C(6); addition of free -COOH handle at C(3) |
| Conditions | Structural comparison based on published synthetic routes and patent pharmacophore models |
Why This Matters
For medicinal chemists building DNA-PK inhibitor libraries, the C(6)-morpholine orientation is the patented pharmacophore, and the C(3)-carboxylic acid enables direct amide coupling to diversity elements without requiring a deprotection step.
- [1] Bodzioch, A., Pomikło, D., Celeda, M., Pietrzak, A., & Kaszyński, P. (2019). 3-Substituted Benzo[e][1,2,4]triazines: Synthesis and Electronic Effects of the C(3) Substituent. Journal of Organic Chemistry, 84(10), 6377–6394. DOI: 10.1021/acs.joc.9b00716. View Source
- [2] Mederski, W., Fuchss, T., Emde, U., & Buchstaller, H.-P. (2015). Morpholinylbenzotriazines for use in cancer therapy. U.S. Patent No. 9,187,469 B2. View Source
